molecular formula C18H16O2 B14286647 5,6,11,12-Tetrahydrochrysene-2,8-diol CAS No. 138090-17-2

5,6,11,12-Tetrahydrochrysene-2,8-diol

Cat. No.: B14286647
CAS No.: 138090-17-2
M. Wt: 264.3 g/mol
InChI Key: JBPZHQMEGZUBPG-UHFFFAOYSA-N
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Description

5,6,11,12-Tetrahydrochrysene-2,8-diol is a carbotetracyclic compound characterized by its unique structure, which includes hydroxy groups at positions 2 and 8 and ethyl groups at positions 5 and 11. This compound is known for its interaction with estrogen receptors, acting as an agonist for estrogen receptor alpha and an antagonist for estrogen receptor beta .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthetic route often starts with the cyclization of appropriate precursors under controlled conditions, followed by functional group modifications using reagents such as m-chloroperbenzoic acid for oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5,6,11,12-Tetrahydrochrysene-2,8-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid in an organic solvent.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Halogenating agents or nucleophiles in the presence of a catalyst.

Major Products Formed

Scientific Research Applications

5,6,11,12-Tetrahydrochrysene-2,8-diol has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its interaction with estrogen receptors. It acts as an agonist for estrogen receptor alpha, promoting the association of coactivators and enhancing transcriptional activity. Conversely, it acts as an antagonist for estrogen receptor beta, preventing coactivator association and inhibiting transcriptional activity. This dual action is attributed to the stabilization of different conformations of the ligand-binding domains of the receptors .

Comparison with Similar Compounds

Similar Compounds

    Estradiol: A natural estrogen with high affinity for both estrogen receptor alpha and beta.

    Tamoxifen: A selective estrogen receptor modulator used in breast cancer treatment.

    Raloxifene: Another selective estrogen receptor modulator with distinct effects on bone and breast tissue.

Uniqueness

5,6,11,12-Tetrahydrochrysene-2,8-diol is unique due to its dual action on estrogen receptors, acting as an agonist for one subtype and an antagonist for another. This property makes it a valuable tool for studying estrogen receptor signaling and developing targeted therapies .

Properties

CAS No.

138090-17-2

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

5,6,11,12-tetrahydrochrysene-2,8-diol

InChI

InChI=1S/C18H16O2/c19-13-3-7-15-11(9-13)1-5-17-16-8-4-14(20)10-12(16)2-6-18(15)17/h3-4,7-10,19-20H,1-2,5-6H2

InChI Key

JBPZHQMEGZUBPG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CCC3=C2C=CC(=C3)O)C4=C1C=C(C=C4)O

Origin of Product

United States

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